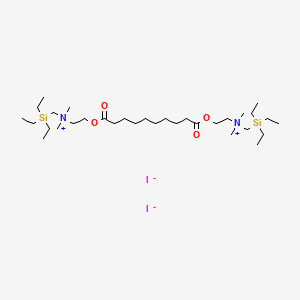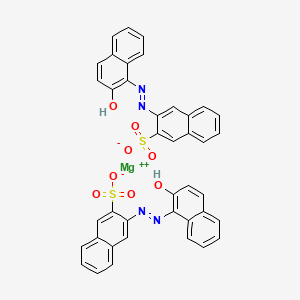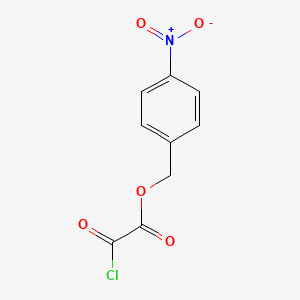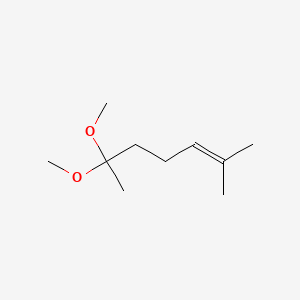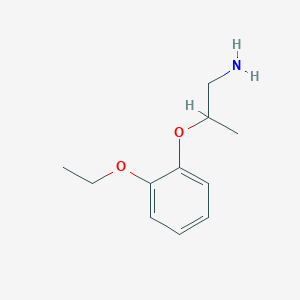
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound with the molecular formula C24H18N5Na3O9S3 . This compound is known for its vibrant color properties and is commonly used in the dye industry. It is a member of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves the diazotization of 2-methyl-4-((sulfomethyl)amino)aniline followed by coupling with 1,3-naphthalenedisulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt primarily involves its interaction with molecular targets through its azo groups. These groups can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulphonatomethyl)amino)phenyl)azo)phenyl)azo)-, disodium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfonatomethyl)amino)phenyl)azo)phenyl)azo)-, sodium salt (1:3)
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties such as high solubility in water and vibrant color. These properties make it particularly valuable in the dye industry and for various scientific applications .
Propriétés
Numéro CAS |
68084-12-8 |
|---|---|
Formule moléculaire |
C24H18N5Na3O9S3 |
Poids moléculaire |
685.6 g/mol |
Nom IUPAC |
trisodium;7-[[4-[[2-methyl-4-(sulfonatomethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H21N5O9S3.3Na/c1-15-10-19(25-14-39(30,31)32)8-9-23(15)29-27-18-6-4-17(5-7-18)26-28-20-3-2-16-11-21(40(33,34)35)13-24(22(16)12-20)41(36,37)38;;;/h2-13,25H,14H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clé InChI |
UZJORLYSHGJKKO-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1)NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


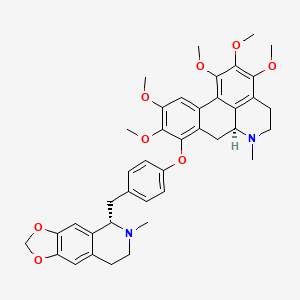
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
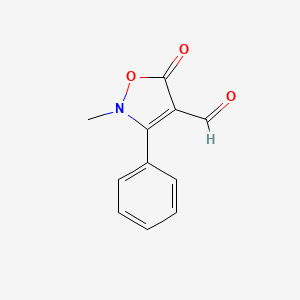
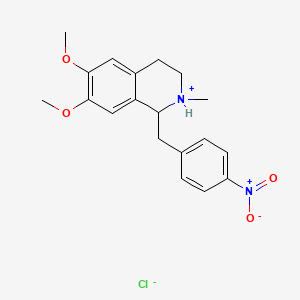
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
